Lithium bis(trimethylsilyl)amide

Catalog No.
S610896
CAS No.
4039-32-1
M.F
C6H18LiNSi2
M. Wt
167.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lithium bis(trimethylsilyl)amide

CAS Number

4039-32-1

Product Name

Lithium bis(trimethylsilyl)amide

IUPAC Name

lithium;bis(trimethylsilyl)azanide

Molecular Formula

C6H18LiNSi2

Molecular Weight

167.4 g/mol

InChI

InChI=1S/C6H18NSi2.Li/c1-8(2,3)7-9(4,5)6;/h1-6H3;/q-1;+1

InChI Key

YNESATAKKCNGOF-UHFFFAOYSA-N

SMILES

[Li+].C[Si](C)(C)[N-][Si](C)(C)C

Synonyms

(LiN(SiMe3)2), Li bis(TMS)A, lithium bis(trimethylsilyl)amide

Canonical SMILES

[Li+].C[Si](C)(C)[N-][Si](C)(C)C

The exact mass of the compound Lithium bis(trimethylsilyl)amide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Lithium bis(trimethylsilyl)amide (LiHMDS, CAS 4039-32-1) is a premier non-nucleophilic strong Brønsted base widely procured for precision organic synthesis and organometallic chemistry [1]. Characterized by its bulky trimethylsilyl (TMS) groups and a conjugate acid pKa of approximately 26, it offers a milder, highly sterically hindered alternative to traditional lithium amides [1]. Commercially supplied as stable solutions in solvents like THF, hexanes, or toluene, LiHMDS exhibits exceptional solubility in non-polar media due to its dynamic aggregation into dimers and cyclic trimers . This unique combination of high hydrocarbon solubility, low nucleophilicity, and precise lithium-ion coordination makes it a critical reagent for kinetic enolate generation and the selective deprotonation of sensitive substrates in both laboratory and industrial scale-up environments .

Substituting LiHMDS with closely related bases like Lithium Diisopropylamide (LDA) or Sodium Hexamethyldisilazide (NaHMDS) frequently leads to process failures or degraded product profiles. LDA, with a significantly higher pKa (~36) and lower steric bulk, is prone to causing unwanted side reactions, such as the reduction of non-enolizable ketones or nucleophilic attack on sensitive functional groups [1]. Furthermore, LDA lacks the dynamic aggregation profile that grants LiHMDS its high stability and solubility in purely non-polar hydrocarbon solvents . Conversely, swapping LiHMDS for NaHMDS alters the counterion from lithium to sodium; because lithium forms much tighter, chelate-controlled transition states and distinct mixed aggregates, using NaHMDS often disrupts the strict stereoselectivity required in complex enolizations and alkylations [2]. Therefore, for reactions demanding strict stereocontrol and mild deprotonation without solvent interference, LiHMDS cannot be generically substituted.

Basicity and Nucleophilicity Profile for Sensitive Substrates

LiHMDS provides a significantly milder deprotonation environment compared to LDA. The conjugate acid of LiHMDS has a pKa of ~26, whereas LDA's conjugate acid has a pKa of ~36 [1]. This 10-order-of-magnitude difference in basicity, combined with the extreme steric bulk of the bis(trimethylsilyl) groups, renders LiHMDS strictly non-nucleophilic [1]. Consequently, LiHMDS eliminates undesired side reactions such as hydride reductions or nucleophilic additions to sensitive functional groups (e.g., non-enolizable ketones), which are commonly observed when using LDA.

Evidence DimensionConjugate acid pKa and nucleophilicity
Target Compound DataLiHMDS (pKa ~26, non-nucleophilic, avoids ketone reduction)
Comparator Or BaselineLDA (pKa ~36, susceptible to nucleophilic side reactions)
Quantified Difference10 pKa units lower basicity with superior steric shielding
ConditionsStandard aprotic solvent solutions at ambient to sub-zero temperatures

Allows buyers to safely deprotonate highly functionalized, sensitive pharmaceutical intermediates without yield-destroying side reactions.

Hydrocarbon Solubility and Non-Polar Processability

Unlike many traditional lithium amides, LiHMDS exhibits exceptional solubility in aliphatic hydrocarbons. It readily forms stable solutions in hexanes (e.g., 1.0 M) and exists as a highly soluble tetramer-dimer mixture in these media . In contrast, LDA has poorer solubility and stability in pure hydrocarbons, typically requiring the presence of coordinating co-solvents like THF or diethyl ether[1]. The ability of LiHMDS to operate efficiently in purely non-polar media enables specific kinetic control without solvent interference .

Evidence DimensionSolubility and stability in aliphatic hydrocarbons
Target Compound DataLiHMDS (highly soluble, stable 1.0 M solutions in pure hexanes)
Comparator Or BaselineLDA (requires coordinating ethereal co-solvents for optimal solubility)
Quantified DifferenceEnables 100% non-polar solvent systems without precipitation
ConditionsAmbient temperature in hexanes or toluene

Critical for industrial scale-up where avoiding coordinating solvents like THF improves process safety, cost, and reaction selectivity.

Stereocontrol via Lithium-Ion Coordination

The choice of the alkali metal counterion is paramount for stereoselective enolate alkylations. LiHMDS provides tight, chelate-controlled transition states driven by the high charge density of the lithium ion, forming distinct mixed aggregates with enolates [1]. When NaHMDS is used as a substitute, the larger, less coordinating sodium ion alters the aggregation state and solvation dynamics, often resulting in looser ion pairs or free-ion-based mechanisms that drastically reduce E/Z stereoselectivity [1]. The specific use of LiHMDS ensures the formation of the desired kinetic enolate with high stereochemical fidelity [1].

Evidence DimensionDiastereoselectivity and transition state control
Target Compound DataLiHMDS (tight lithium coordination, distinct mixed aggregates)
Comparator Or BaselineNaHMDS (loose ion pairing, altered E/Z selectivity)
Quantified DifferenceDirect structural enforcement of cyclic transition states vs. uncoordinated pathways
ConditionsEnolate generation from ketones/esters in aprotic media

Ensures high stereochemical purity in the synthesis of complex active pharmaceutical ingredients, reducing downstream purification costs.

High-Fidelity Kinetic Enolate Generation for API Synthesis

Because LiHMDS provides a milder pKa (~26) and greater steric bulk than LDA, it is the premier choice for generating kinetic enolates from unsymmetrical ketones and esters in complex pharmaceutical syntheses. It prevents the degradation of sensitive functional groups and avoids the nucleophilic side reactions (such as undesired reductions) that plague stronger bases .

Scalable Deprotonation in Non-Polar Media

The exceptional solubility of LiHMDS in aliphatic hydrocarbons allows it to be utilized as a stable 1.0 M solution in hexanes or toluene. This makes it highly suitable for industrial scale-up applications where the precipitation of reagents must be avoided, and where the exclusion of coordinating solvents like THF is necessary to steer specific reaction pathways .

Chelate-Controlled Diastereoselective Alkylations

In advanced synthetic steps requiring strict stereocontrol, the tight coordination sphere of the lithium ion is mandatory. LiHMDS is specifically procured over NaHMDS for these reactions because it enforces the rigid cyclic transition states and mixed aggregates required to achieve high stereomeric excess, ensuring the correct E/Z geometry of the final product[1].

Physical Description

Liquid

UNII

RC4N1I108M

Related CAS

999-97-3 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 92 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (92.39%): Flammable solid [Danger Flammable solids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

4039-32-1

Wikipedia

Lithium bis(trimethylsilyl)amide

General Manufacturing Information

All other basic organic chemical manufacturing
Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-, lithium salt (1:1): ACTIVE

Dates

Last modified: 08-15-2023

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